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Compound of Interest

Compound Name: 2-Hydroxy-4-nitrobenzaldehyde

Cat. No.: B020821

This guide offers an in-depth spectroscopic comparison of 2-Hydroxy-4-nitrobenzaldehyde
against structurally related analogs: Benzaldehyde, 2-Hydroxybenzaldehyde (Salicylaldehyde),
and 4-Nitrobenzaldehyde. By systematically dissecting the contributions of the hydroxyl (-OH)
and nitro (-NO3) functional groups, we aim to provide researchers, scientists, and drug
development professionals with a clear framework for identifying and characterizing these
critical aromatic aldehydes. The analysis integrates data from Ultraviolet-Visible (UV-Vis),
Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (*H NMR) spectroscopy,
grounded in the fundamental principles of molecular structure and electronic effects.

Introduction: The Structural Rationale for
Comparison

2-Hydroxy-4-nitrobenzaldehyde is a multifunctional aromatic compound whose spectroscopic
signature is a composite of its constituent parts: the parent benzaldehyde skeleton, an
electron-donating hydroxyl group in the ortho position, and a powerful electron-withdrawing
nitro group in the para position. To understand its unique spectral characteristics, it is essential
to compare it with compounds that allow for the isolation of these electronic and steric effects.

e Benzaldehyde (C7HeO): The foundational structure, providing the baseline spectral data for
the aromatic aldehyde moiety.

e 2-Hydroxybenzaldehyde (Salicylaldehyde, C7HeO2): This analog allows for the specific
examination of the ortho-hydroxyl group's influence, including intramolecular hydrogen
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bonding with the adjacent aldehyde.[1]

e 4-Nitrobenzaldehyde (C7HsNOs): This compound isolates the effect of the para-nitro group, a
strong deactivating and electron-withdrawing substituent.[2]

By contrasting the spectra of these four molecules, we can attribute specific spectral shifts and
features to the individual and combined effects of the -OH and -NO2z groups, leading to a
definitive characterization of 2-Hydroxy-4-nitrobenzaldehyde.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping
Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily t - 1m* and
n — Tt* transitions in aromatic aldehydes. The position (Amax) and intensity of absorption
bands are highly sensitive to the electronic environment of the chromophore—the conjugated
system of the benzene ring and the carbonyl group.

Experimental Protocol: UV-Vis Spectroscopy

o Sample Preparation: A stock solution (typically 0.3—1 mM) of the analyte is prepared by
dissolving a precise mass in a UV-grade solvent such as cyclohexane or acetonitrile.[3]
Serial dilutions are then performed to achieve a concentration that yields an absorbance
within the spectrophotometer's linear range (ideally 0.1-1.0 AU).

o Data Acquisition: The absorption spectrum is recorded using a dual-beam
spectrophotometer, with the pure solvent serving as a reference. The wavelength range is
typically scanned from 200 to 600 nm.[3]

o Blank Correction: A baseline spectrum of the cuvette filled only with the solvent is recorded
and automatically subtracted from the sample's spectrum to negate any absorbance from the
solvent itself.[4]

Comparative UV-Vis Data
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Key Absorption Bands

Compound Solvent

(Amax, nm)
Benzaldehyde ~242, ~280, ~320 Cyclohexane[5]
2-Hydroxybenzaldehyde ~255, ~325 Not Specified
4-Nitrobenzaldehyde ~250-265 Cyclohexane, Acetonitrile[6][7]
2-Hydroxy-4- N

~250, 290, 360 Not Specified[4]

nitrobenzaldehyde

Interpretation of UV-Vis Spectra

The UV-Vis spectrum of Benzaldehyde displays characteristic bands for the benzoyl
chromophore. The intense band around 242 nm is attributed to a 1t — 1T* transition within the
aromatic system, while the weaker, longer-wavelength absorptions are associated with the n -
TT* transition of the carbonyl group.[5][8]

For 2-Hydroxybenzaldehyde, the presence of the electron-donating -OH group causes a
bathochromic (red) shift in the absorption bands compared to benzaldehyde. This is due to the
donation of electron density from the hydroxyl's lone pairs into the 1t-system of the ring, which
lowers the energy gap for the 1 — T11* transition.

Conversely, 4-Nitrobenzaldehyde also shows a red shift. The strong electron-withdrawing -NO2
group extends the conjugation of the 1t-system and pulls electron density from the ring, which
also lowers the energy of the electronic transitions. The spectra for nitrobenzaldehyde isomers
are characterized by weak n - 1t* transitions around 350 nm and stronger 1t — Tt* transitions
around 250 nm and 300 nm.[6]

2-Hydroxy-4-nitrobenzaldehyde exhibits the most complex spectrum, with significant red
shifts. This is the result of a "push-pull" system, where the electron-donating -OH group and the
electron-withdrawing -NO:z group work in concert to dramatically extend the conjugation across
the molecule. This extended 1t-system significantly lowers the energy required for electronic
excitation, pushing the absorption bands to longer wavelengths, with a notable band appearing
as high as 360 nm.[4]
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Fourier-Transform Infrared (FT-IR) Spectroscopy:
Probing Vibrational Modes

FT-IR spectroscopy is a powerful tool for identifying functional groups within a molecule by

measuring the absorption of infrared radiation, which excites molecular vibrations (stretching

and bending).

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation (ATR): For solid samples, a small amount of the powder is placed
directly onto the crystal (e.g., diamond) of an Attenuated Total Reflectance (ATR) accessory.
[4] For liquid samples, a single drop is sufficient.[9]

Sample Preparation (KBr Pellet): Alternatively, a small amount of the solid is finely ground
with potassium bromide (KBr) powder. The mixture is then compressed into a thin,
transparent pellet using a hydraulic press.[3]

Data Acquisition: The sample is placed in the spectrometer, and the spectrum is recorded,
typically from 4000 to 400 cm~1. To improve the signal-to-noise ratio, multiple scans (e.g.,
16) are often co-added.[4]

Background Correction: A background spectrum (of the empty ATR crystal or a blank KBr
pellet) is recorded and subtracted from the sample spectrum.[3]

Comparative FT-IR Data (Key Frequencies, cm™1)
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Asymmetric
v(C=0) v(C-H) Aromatic &
Compound v(O-H) .
Aldehyde Aldehyde v(C=C) Symmetric
Vv(NO2)
Benzaldehyd ~1705- ~2720, ~1500-
N/A N/A
e 1710[10][11] ~2820[11] 1600[11]
2-
~3200
Hydroxybenz ~1664[12] ~2847[12] ~1500-1600 N/A
(Broad)
aldehyde
4-
Nitrobenzalde ~1700-1715 N/A ~2740, ~2840 ~1500-1600 ~1530, ~1350
hyde
2-Hydroxy-4-
Y Y ~3250
nitrobenzalde  ~1670 ~2750, ~2850 ~1500-1600 ~1540, ~1340
(Broad)

hyde

Note: Exact frequencies can vary based on the sample state (solid, liquid, or solution).[13][14]

Interpretation of FT-IR Spectra

The most diagnostic peak for these compounds is the carbonyl (C=0) stretch. In

Benzaldehyde, it appears around 1705 cm~1. The conjugation with the benzene ring lowers this

frequency from the typical ~1730 cm~1 for saturated aldehydes.[10] The characteristic "Fermi
doublet"” for the aldehyde C-H stretch is also visible around 2720 and 2820 cm~1.[11]

In 2-Hydroxybenzaldehyde, the C=0 stretching frequency is significantly lowered to ~1664

cm~1.[12] This pronounced shift is a classic indicator of intramolecular hydrogen bonding

between the ortho -OH group and the carbonyl oxygen. This hydrogen bond weakens the C=0

double bond, reducing the energy (and thus frequency) required to stretch it.[13] The O-H

stretch appears as a very broad band around 3200 cm~1, another hallmark of strong hydrogen

bonding.

4-Nitrobenzaldehyde shows a C=0 stretch similar to or slightly higher than benzaldehyde. The

powerful electron-withdrawing effect of the -NO2z group tends to slightly increase the C=0 bond
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strength by inductive effects, counteracting conjugation. The most telling features are the
strong, sharp peaks corresponding to the asymmetric (~1530 cm~1) and symmetric (~1350
cm™1) stretching of the nitro group.[14]

2-Hydroxy-4-nitrobenzaldehyde combines these features. Its C=0 stretch (~1670 cm™1) is
lower than that of benzaldehyde, confirming the presence of intramolecular hydrogen bonding
from the ortho -OH group.[13] It also displays the characteristic broad O-H stretch and the
strong N-O stretching bands from the nitro group.

'H Nuclear Magnetic Resonance (NMR)
Spectroscopy: Characterizing the Proton
Environment

H NMR spectroscopy provides detailed information about the chemical environment of
hydrogen atoms (protons) in a molecule. Chemical shift (d), splitting patterns, and integration
values are used to elucidate the molecular structure.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.5-0.7 mL of
a deuterated solvent (e.g., CDCIs or Acetone-ds) in a 5 mm NMR tube.[3]

 Internal Standard: A small amount of tetramethylsilane (TMS) is added to serve as an
internal reference for the chemical shift scale (6 = 0.00 ppm).[3]

o Data Acquisition: The 'H NMR spectrum is recorded on a spectrometer (e.g., 400 or 500
MHz). Key parameters like acquisition time, relaxation delay, and number of scans are
optimized to obtain a high-quality spectrum.[12]

Comparative 'H NMR Data (Chemical Shifts 6, ppm)
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Aldehyde H (- . Hydroxyl H (-

Compound Aromatic H's Solvent
CHO) OH)

Benzaldehyde ~10.0[9] ~7.5-7.9[9] N/A CDCls

2-

Hydroxybenzalde ~9.9[12] ~7.0-7.6[12] ~11.1[12] Not Specified

hyde

4-

Nitrobenzaldehy ~10.2[15] ~8.1-8.4[15] N/A CDCls

de

2-Hydroxy-4-

nitrobenzaldehyd ~10.0 ~7.5-8.5 ~11.5 Not Specified

e

Note: Chemical shifts are highly dependent on the solvent used.

Interpretation of *H NMR Spectra

The aldehyde proton is the most downfield and distinctive signal in all four spectra, appearing
between 6 9.9 and 10.2 ppm.[10]

In Benzaldehyde, the aromatic protons appear in the d 7.5-7.9 ppm range.[9]

For 2-Hydroxybenzaldehyde, two key changes are observed. First, the aromatic proton signals
are generally shifted slightly upfield compared to benzaldehyde due to the electron-donating
nature of the -OH group. Second, a highly deshielded proton appears far downfield at ~6 11.1
ppm.[12] This is the hydroxyl proton, and its extreme downfield shift is a direct consequence of
the strong intramolecular hydrogen bond, which places it in a deshielded environment.

In 4-Nitrobenzaldehyde, the electron-withdrawing nitro group has the opposite effect. It strongly
deshields the aromatic protons, shifting them significantly downfield to the 6 8.1-8.4 ppm
region.[15] The aldehyde proton is also shifted slightly further downfield to ~ 10.2 ppm.

2-Hydroxy-4-nitrobenzaldehyde presents a spectrum that is a logical combination of these
effects. The aldehyde proton appears around & 10.0 ppm. The hydroxyl proton is observed at a
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very downfield position (~d 11.5 ppm), confirming strong intramolecular hydrogen bonding. The
aromatic protons are spread over a wide range, with the proton adjacent to the nitro group
being the most deshielded (downfield) and the protons influenced by the hydroxyl group
appearing more upfield.

Visualization of Workflows and Structures

Diagrams created using Graphviz provide a clear visual summary of the experimental process
and the key structural features influencing the spectroscopic data.

Experimental Workflow
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Caption: General workflow for comparative spectroscopic analysis.
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Structural and Electronic Effects
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Caption: Relationship between compounds and their key structural features.

Conclusion

The spectroscopic identity of 2-Hydroxy-4-nitrobenzaldehyde is definitively shaped by the
interplay of its ortho-hydroxyl and para-nitro substituents.

o UV-Vis spectroscopy reveals an extended conjugated "push-pull" system, resulting in
significant bathochromic shifts compared to its parent analogs.

e FT-IR spectroscopy provides unambiguous evidence of intramolecular hydrogen bonding
through a lowered C=0 stretching frequency (~1670 cm~1) and confirms the presence of the
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nitro group with its characteristic strong absorptions.

» 1H NMR spectroscopy corroborates the intramolecular hydrogen bond with a highly
deshielded hydroxyl proton signal (~d 11.5 ppm) and shows the combined electronic effects
of the -OH and -NO:2 groups on the aromatic protons.

By systematically comparing its spectra to those of benzaldehyde, 2-hydroxybenzaldehyde,
and 4-nitrobenzaldehyde, a comprehensive and self-validating spectroscopic profile emerges.
This guide provides the foundational data and interpretive logic necessary for researchers to
confidently identify, characterize, and utilize this versatile chemical intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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